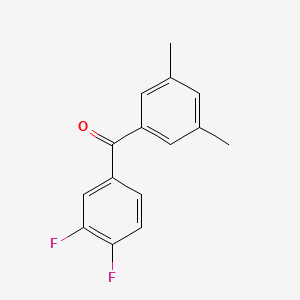

3,4-Difluoro-3',5'-dimethylbenzophenone

Vue d'ensemble

Description

3,4-Difluoro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.26 g/mol . It is characterized by the presence of two fluorine atoms and two methyl groups attached to a benzophenone core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3,4-Difluoro-3’,5’-dimethylbenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,5-dimethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

3,4-Difluoro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceuticals

Fluorinated compounds are increasingly prevalent in modern pharmaceuticals. The incorporation of fluorine into drug molecules can enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

- Enhanced Bioactivity : Fluorination often increases the binding affinity of drugs to their biological targets. This has been observed in various classes of drugs, including anti-inflammatory agents and antibiotics .

- Metabolic Stability : The C-F bond is more stable than the C-H bond, which can prevent metabolic degradation by cytochrome P450 enzymes. This characteristic is crucial for prolonging the action of therapeutic agents .

Material Science

3,4-Difluoro-3',5'-dimethylbenzophenone is utilized in the formulation of advanced materials:

- Photoinitiators in Polymer Chemistry : It serves as a photoinitiator in UV-curable coatings and adhesives. The compound can absorb UV light and initiate polymerization processes, leading to the formation of durable coatings .

- Additives for Enhanced Performance : In plastics and coatings, fluorinated compounds improve properties like chemical resistance and thermal stability. They are particularly useful in environments that require high-performance materials .

Case Study 1: Drug Development

A recent study highlighted the role of fluorinated compounds in developing new anti-cancer drugs. Researchers found that introducing fluorine into specific molecular scaffolds significantly increased their efficacy against cancer cell lines while reducing off-target effects. This approach exemplifies how this compound could be a candidate for further exploration in medicinal chemistry .

Case Study 2: Polymerization Processes

In a study on emulsion polymerization processes, this compound was evaluated as a monomer partitioning agent. The results indicated that its presence improved the solubility of other monomers in the emulsion phase, leading to higher yields and better quality polymers. This application underscores its importance in industrial chemistry and materials engineering .

Mécanisme D'action

The mechanism of action of 3,4-Difluoro-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

3,4-Difluoro-3’,5’-dimethylbenzophenone can be compared with other benzophenone derivatives, such as:

4,4’-Difluorobenzophenone: Lacks the methyl groups, which may affect its reactivity and interaction with molecular targets.

3,5-Difluorobenzophenone: Similar in structure but without the methyl groups, leading to different chemical properties and applications.

The presence of both fluorine and methyl groups in 3,4-Difluoro-3’,5’-dimethylbenzophenone makes it unique, providing a balance of electronic and steric effects that influence its reactivity and interactions.

Activité Biologique

3,4-Difluoro-3',5'-dimethylbenzophenone (DFDMBP) is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of DFDMBP, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

DFDMBP is characterized by its molecular formula and a molecular weight of 246.26 g/mol. The compound features two fluorine atoms at the 3 and 4 positions on one benzene ring and two methyl groups at the 3' and 5' positions on the adjacent benzene moiety. This unique structural configuration contributes to its diverse chemical reactivity and potential applications in various fields, including biology and medicine.

The biological activity of DFDMBP is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine enhances its binding affinity and metabolic stability, making it a valuable compound in medicinal chemistry. The compound has been investigated for several biological activities:

- Antimicrobial Properties : DFDMBP has shown potential antimicrobial activity against various pathogens, suggesting its utility in treating infections.

- Anticancer Activity : Research indicates that DFDMBP may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its structural features allow it to modulate signaling pathways associated with cancer progression.

- Enzyme Inhibition : DFDMBP has been explored as a lead compound for inhibiting specific enzymes, such as cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFDMBP, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,4'-Difluorobenzophenone | Lacks methyl groups | Different reactivity profile due to absence of methyls |

| 3,5-Difluorobenzophenone | Similar structure but lacks methyl groups | Variation in chemical properties |

| 2,2'-Difluorobenzophenone | Fluorine atoms at different positions | Alters electronic properties significantly |

| 4-tert-Butyl-3',4'-difluorobenzophenone | tert-butyl group instead of methyl | Impacts steric hindrance and solubility |

The presence of both fluorine and methyl groups in DFDMBP provides a balance of electronic and steric effects that influence its reactivity and interactions uniquely compared to these similar compounds.

Anticancer Activity

A study focusing on the anticancer properties of DFDMBP demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, MCF-7 breast cancer cells exhibited a dose-dependent response to DFDMBP treatment, leading to increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Efficacy

In another investigation, DFDMBP was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that DFDMBP exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential application in combating antibiotic-resistant infections.

Propriétés

IUPAC Name |

(3,4-difluorophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYGBMALQQPSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374250 | |

| Record name | 3,4-Difluoro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-09-1 | |

| Record name | 3,4-Difluoro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.